molecular formula C16H19BrN4O B2376416 5-bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379998-24-8

5-bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2376416
CAS No.: 2379998-24-8
M. Wt: 363.259
InChI Key: MLATYGPOAHMTNH-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Attachment of the piperidine and pyridine moieties:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Coupling Reactions: The pyridine and piperidine moieties can be involved in various coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

5-bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(bromomethyl)pyrimidine
  • 2-(Pyridin-2-yl)pyrimidine

Uniqueness

5-bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c17-15-9-19-16(20-10-15)22-12-13-3-6-21(7-4-13)11-14-2-1-5-18-8-14/h1-2,5,8-10,13H,3-4,6-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLATYGPOAHMTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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